(R)-2-(Fmoc-amino)-3-(tritylthio)propanamide: A Technical Guide to Structure, Properties, and Applications in Peptide Synthesis
(R)-2-(Fmoc-amino)-3-(tritylthio)propanamide: A Technical Guide to Structure, Properties, and Applications in Peptide Synthesis
Executive Summary
The development of complex, disulfide-rich peptide therapeutics requires precision in orthogonal protecting group strategies. (R)-2-(Fmoc-amino)-3-(tritylthio)propanamide —commonly referred to as Fmoc-Cys(Trt)-NH2 —is a highly specialized, fully protected amino acid derivative utilized in advanced peptide synthesis[1]. Unlike standard carboxyl-free building blocks used for solid-phase peptide synthesis (SPPS) elongation, this molecule features a pre-formed C-terminal amide. It serves as a critical starting material for liquid-phase peptide synthesis (LPPS), fragment condensation, and the generation of C-terminal cysteine-amide peptides without the need for specialized Rink Amide resins.
This whitepaper provides an in-depth mechanistic analysis of Fmoc-Cys(Trt)-NH2, detailing its stereochemical rationale, orthogonal deprotection kinetics, and self-validating experimental protocols for drug development professionals.
Chemical Identity and Structural Mechanics
IUPAC Nomenclature and Stereochemistry
The formal IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate [1].
A frequent point of confusion in peptide chemistry is the absolute stereochemical designation of natural cysteine. While almost all naturally occurring chiral amino acids are designated as (S) under the Cahn-Ingold-Prelog (CIP) priority rules, L-cysteine is a notable exception[2]. This inversion in nomenclature is not due to a physical difference in 3D spatial arrangement, but rather the atomic mass priority rules. Because the sulfur atom (Atomic Number 16) in the side chain has a higher priority than the oxygen atom (Atomic Number 8) in the carbonyl group, the priority order around the alpha-carbon is:
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-NHFmoc (Nitrogen)
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-CH2STrt (Carbon attached to Sulfur)
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-CONH2 (Carbon attached to Oxygen/Nitrogen)
-
-H (Hydrogen)
Tracing priorities 1 → 2 → 3 yields a clockwise direction when the lowest priority group (-H) is oriented away from the viewer, resulting in an (R) absolute configuration for the natural L-enantiomer[2][3].
Orthogonal Protection Strategy
Fmoc-Cys(Trt)-NH2 is engineered with a dual-protection scheme that allows for selective, sequential deprotection:
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N-alpha Protection (Fmoc): Introduced by Carpino and Han in 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile[4][5]. It is stable to acidic conditions but rapidly cleaved by secondary amines via an E1cB mechanism.
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Side-Chain Protection (Trityl): The triphenylmethyl (Trt) group protects the highly nucleophilic thiol. It is highly hydrophobic, sterically bulky (preventing unwanted oxidation or alkylation), and strictly acid-labile, requiring trifluoroacetic acid (TFA) for removal[6][7].
Orthogonal deprotection pathways for Fmoc-Cys(Trt)-NH2 yielding distinct reactive intermediates.
Physicochemical Properties
The physical and computational properties of Fmoc-Cys(Trt)-NH2 dictate its solubility and handling in organic solvents. The high XLogP3 value highlights its extreme hydrophobicity, necessitating the use of polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) during synthesis[1].
| Property | Value |
| Common Name | Fmoc-Cys(Trt)-NH2 |
| CAS Registry Number | 202752-01-0[1] |
| Molecular Formula | C37H32N2O3S[1] |
| Molecular Weight | 584.7 g/mol [1] |
| Stereochemistry | (R) / L-isomer[2] |
| Topological Polar Surface Area | 107 Ų[1] |
| XLogP3 (Hydrophobicity) | 7.4[8] |
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity peptide synthesis, every chemical transformation must be paired with an analytical validation step. The following protocols outline the use of Fmoc-Cys(Trt)-NH2 in liquid-phase elongation and subsequent global deprotection.
Protocol 1: Solution-Phase Fmoc Deprotection
Objective: Remove the N-terminal Fmoc group to expose the primary amine for subsequent coupling.
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Causality: Piperidine acts as a base to abstract the acidic proton at the 9-position of the fluorene ring, initiating β-elimination[4]. Crucially, piperidine also acts as a scavenger, reacting with the highly electrophilic dibenzofulvene byproduct to form a stable fulvene-piperidine adduct, preventing it from re-alkylating the newly freed amine[9]. Methodology:
-
Dissolve 1.0 eq of Fmoc-Cys(Trt)-NH2 in anhydrous DMF (0.1 M concentration).
-
Add piperidine to achieve a final concentration of 20% (v/v).
-
Stir at room temperature for 20 minutes.
-
Evaporate the solvent under reduced pressure and precipitate the product (H-Cys(Trt)-NH2) in cold diethyl ether.
-
Self-Validation: Perform a . A deep blue color confirms the successful generation of the free primary amine.
Protocol 2: N-Terminal Elongation (Coupling)
Objective: Couple the next protected amino acid (Fmoc-AA-OH) to H-Cys(Trt)-NH2.
-
Causality: Activating the carboxyl group of the incoming amino acid with DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate) forms a highly reactive, yet stable, active ester. Oxyma is chosen over traditional HOBt because it drastically suppresses epimerization (loss of stereochemical integrity) at the alpha-carbon during coupling[6]. Methodology:
-
Dissolve 1.2 eq of Fmoc-AA-OH and 1.2 eq of Oxyma Pure in DMF.
-
Add 1.2 eq of DIC and stir for 5 minutes to pre-activate the amino acid.
-
Add the pre-activated mixture to 1.0 eq of H-Cys(Trt)-NH2 in DMF.
-
Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to maintain basicity. Stir for 2 hours.
-
Self-Validation: Analyze the reaction mixture via LC-MS. The disappearance of the H-Cys(Trt)-NH2 mass peak and the appearance of the target dipeptide mass confirms successful coupling.
Protocol 3: Global Deprotection and Disulfide Formation
Objective: Remove the Trityl group to yield the free thiol, preparing the peptide for oxidative folding.
-
Causality: The trityl group is cleaved by acidolysis[7]. Because the resulting trityl cation is exceptionally stable and reactive, it will immediately re-alkylate the free cysteine thiol if left unchecked[6]. Therefore, carbocation scavengers like Triisopropylsilane (TIS) and Ethanedithiol (EDT) must be included in the cleavage cocktail to irreversibly trap the trityl cation[6]. Methodology:
-
Treat the protected peptide with a cleavage cocktail of TFA / TIS / EDT / H2O (94 : 2 : 2.5 : 1.5 v/v).
-
Stir at room temperature for 2 hours.
-
Precipitate the fully deprotected peptide in cold diethyl ether and centrifuge.
-
Self-Validation: Use to quantify free sulfhydryl groups. A strong absorbance at 412 nm confirms complete trityl removal and the presence of free thiols.
Step-by-step liquid-phase peptide elongation workflow using Fmoc-Cys(Trt)-NH2 as a building block.
Applications in Drug Development
The incorporation of a C-terminal amide is a critical structural modification in medicinal chemistry. Amidation neutralizes the negative charge of the C-terminal carboxylate, which closely mimics the native structure of many endogenous peptide hormones (e.g., oxytocin, vasopressin, and somatostatin) and significantly increases the peptide's resistance to proteolytic degradation by carboxypeptidases in vivo.
By utilizing Fmoc-Cys(Trt)-NH2, drug development professionals can synthesize complex, disulfide-rich [10] and Antibody-Drug Conjugate (ADC) peptide linkers entirely in the solution phase. This bypasses the scale limitations and resin-cleavage bottlenecks associated with traditional solid-phase Rink Amide resins, enabling highly scalable, cost-effective manufacturing of peptide therapeutics.
References
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PubChem. "Fmoc-Cys(Trt)-NH2 | C37H32N2O3S | CID 59229660 - PubChem". National Institutes of Health. URL:[Link]
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Chemistry LibreTexts. "25.2: Structure and Stereochemistry of the Amino Acids". LibreTexts. URL:[Link]
-
AAPPTec. "Fmoc-Amino Acids for Peptide Synthesis". AAPPTec Resources. URL:[Link]
-
PMC - NIH. "Understanding Acid Lability of Cysteine Protecting Groups". National Center for Biotechnology Information. URL:[Link]
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